molecular formula C23H24BN3O2 B11104767 [(2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilato](diphenyl)boron

[(2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilato](diphenyl)boron

Cat. No.: B11104767
M. Wt: 385.3 g/mol
InChI Key: WCEHBPUBCACZDZ-TZKOODLUSA-N
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Description

(2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilatoboron is a complex organoboron compound It is characterized by its unique structure, which includes both amino and dimethylamino groups, as well as a boron center coordinated with diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilatoboron typically involves multi-step organic reactions. The process begins with the preparation of the heptadienenitrile backbone, followed by the introduction of the amino and dimethylamino groups. The final step involves the coordination of the boron center with diphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilatoboron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen bonds.

    Reduction: Reduction reactions can modify the nitrile and carbonyl groups.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilatoboron has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with other molecules.

Mechanism of Action

The mechanism of action of (2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilatoboron involves its interaction with molecular targets through its boron center and functional groups. The compound can form stable complexes with various substrates, facilitating catalytic reactions and molecular recognition processes. The pathways involved include coordination chemistry and hydrogen bonding, which contribute to its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilatoboron is unique due to its specific combination of functional groups and the presence of diphenyl groups coordinated to the boron center. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H24BN3O2

Molecular Weight

385.3 g/mol

IUPAC Name

[(2Z)-2-[5-[(E)-1-amino-2-cyanoethenyl]-6-methyl-2,2-diphenyl-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]-dimethylazanium

InChI

InChI=1S/C23H24BN3O2/c1-18-23(21(26)14-16-25)22(15-17-27(2)3)29-24(28-18,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15,17H,26H2,1-3H3/b21-14+,22-15-

InChI Key

WCEHBPUBCACZDZ-TZKOODLUSA-N

Isomeric SMILES

[B-]1(OC(=C(/C(=C/C=[N+](C)C)/O1)/C(=C\C#N)/N)C)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

[B-]1(OC(=C(C(=CC=[N+](C)C)O1)C(=CC#N)N)C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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